Tilfrinib

Beschreibung

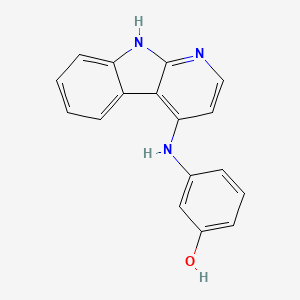

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(9H-pyrido[2,3-b]indol-4-ylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O/c21-12-5-3-4-11(10-12)19-15-8-9-18-17-16(15)13-6-1-2-7-14(13)20-17/h1-10,21H,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPZOSHFGJWSLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CN=C3N2)NC4=CC(=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tilfrinib's Mechanism of Action in Breast Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilfrinib (also known as compound 4f) is a potent and selective small molecule inhibitor of Breast Tumor Kinase (Brk), also identified as Protein Tyrosine Kinase 6 (PTK6).[1][2][3] Brk/PTK6 is a non-receptor tyrosine kinase that is overexpressed in a significant percentage of breast tumors, correlating with poorer patient outcomes.[4] Its expression is generally low in normal mammary tissue, making it an attractive therapeutic target.[5] This technical guide provides a comprehensive overview of the preclinical data on this compound's mechanism of action in breast cancer, focusing on its molecular target, downstream signaling pathways, and cellular effects.

Core Mechanism of Action: Potent and Selective Inhibition of Brk/PTK6

This compound exerts its anti-cancer effects through the direct and potent inhibition of the Brk/PTK6 enzyme.

Kinase Inhibition Profile

Biochemical assays have demonstrated this compound's high affinity and selectivity for Brk/PTK6. This selectivity is crucial for minimizing off-target effects and associated toxicities.

| Parameter | Value | Reference |

| Target | Breast Tumor Kinase (Brk)/Protein Tyrosine Kinase 6 (PTK6) | [1][2][3] |

| IC50 | 3.15 nM | [1][2][3] |

| Selectivity | >1000-fold selectivity for Brk over a panel of other kinases | [1][2] |

Downstream Signaling Pathways Modulated by this compound

Brk/PTK6 is a critical node in several signaling pathways that drive breast cancer progression. By inhibiting Brk/PTK6, this compound is anticipated to disrupt these oncogenic signaling cascades. While direct studies on this compound's modulation of these pathways are not extensively detailed in publicly available literature, its mechanism can be inferred from the known functions of its target, Brk/PTK6.

Brk/PTK6 Signaling Network

Brk/PTK6 is activated by various growth factor receptors, including EGFR, ErbB2, and MET. Once activated, it phosphorylates a range of downstream substrates, influencing cell proliferation, migration, survival, and therapeutic resistance. The following diagram illustrates the central role of Brk/PTK6 in breast cancer signaling.

Key downstream pathways affected by Brk/PTK6 inhibition include:

-

RhoA/AhR Signaling: Brk/PTK6 has been shown to mediate cancer cell motility through the activation of RhoA and the Aryl Hydrocarbon Receptor (AhR) signaling pathways.

-

p38 MAPK Signaling: The p38 MAPK pathway, involved in cellular stress responses and apoptosis, is also influenced by Brk/PTK6.

-

STAT Signaling: Brk/PTK6 can directly phosphorylate and activate STAT3 and STAT5, transcription factors that promote the expression of genes involved in cell proliferation and survival.

-

Akt Signaling: Brk/PTK6 can also modulate the PI3K/Akt pathway, a central regulator of cell growth and survival.

By inhibiting Brk/PTK6, this compound is expected to downregulate these pathways, leading to a reduction in tumor growth, metastasis, and survival.

Preclinical Anti-Cancer Activity of this compound

In vitro studies have demonstrated the anti-proliferative effects of this compound in various breast cancer cell lines.

Anti-proliferative Activity

| Cell Line | Description | GI50 (μM) | Reference |

| MCF7 | Estrogen Receptor-Positive (ER+) | 0.99 | [3] |

| HS-578/T | Triple-Negative Breast Cancer (TNBC) | 1.02 | [3] |

| BT-549 | Triple-Negative Breast Cancer (TNBC) | 1.58 | [3] |

Effects on Downstream Gene Expression

Preclinical evidence suggests that this compound, through the inhibition of PTK6, can decrease the expression of genes involved in inflammation, angiogenesis, and metastasis. In cellular models, this compound (20 μM; 36 h) has been shown to reduce the expression of:

-

CXCL1 and CXCL8: Pro-inflammatory chemokines.

-

VEGFA: A key regulator of angiogenesis.

-

MMP9: An enzyme involved in extracellular matrix degradation and metastasis.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not extensively published. However, based on the available data, the following standard methodologies are likely to have been employed.

In Vitro Kinase Inhibition Assay

This assay is fundamental to determining the IC50 of an inhibitor against its target kinase.

Cell Proliferation (GI50) Assay

This assay measures the concentration of a compound required to inhibit cell growth by 50%.

Clinical Development Status

As of the latest available information, there are no registered clinical trials specifically investigating this compound for the treatment of breast cancer. The development of this compound appears to be in the preclinical stage.

Conclusion

This compound is a potent and selective inhibitor of Brk/PTK6, a promising therapeutic target in breast cancer. Its mechanism of action is centered on the inhibition of this kinase, leading to the disruption of multiple downstream signaling pathways that are crucial for tumor cell proliferation, migration, and survival. Preclinical data demonstrates its anti-proliferative activity in various breast cancer cell lines. Further investigation is warranted to fully elucidate its therapeutic potential and to advance it into clinical development for the treatment of breast cancer.

References

- 1. facingourrisk.org [facingourrisk.org]

- 2. pfizerclinicaltrials.com [pfizerclinicaltrials.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. ARHGAP6 Suppresses Breast Cancer Tumor Growth by Promoting Ferroptosis via RhoA-ROCK1-p38 MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting the Aryl Hydrocarbon Receptor Signaling Pathway in Breast Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Cellular Target of Tilfrinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tilfrinib, also known as compound 4f, is a potent and highly selective small molecule inhibitor. This document provides a comprehensive overview of the cellular target of this compound, its mechanism of action, and the associated quantitative data. Detailed experimental methodologies for the types of assays used in its characterization are also presented. Signaling pathway and experimental workflow diagrams are included to visually represent the key concepts.

Primary Cellular Target: Brk/PTK6

The primary cellular target of this compound is Breast Tumor Kinase (Brk) , a non-receptor protein tyrosine kinase also known as Protein Tyrosine Kinase 6 (PTK6) .[1][2][3][4][5] this compound exhibits potent inhibitory activity against Brk/PTK6 with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. This potent activity is coupled with high selectivity, making this compound a valuable tool for studying the biological functions of Brk/PTK6 and a potential therapeutic agent in cancers where this kinase is implicated.[2][4][5]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The key data points are summarized in the table below.

| Parameter | Target | Value | Cell Line(s) | Reference(s) |

| IC50 | Brk/PTK6 | 3.15 nM | N/A (Biochemical Assay) | [1][2][3][4][5] |

| Selectivity | Brk/PTK6 vs. other kinases | >1000-fold | N/A (Biochemical Assay) | [2][4][5] |

| GI50 | MCF7 (Breast Cancer) | 0.99 µM | MCF7 | [1] |

| GI50 | HS-578/T (Breast Cancer) | 1.02 µM | HS-578/T | [1] |

| GI50 | BT-549 (Breast Cancer) | 1.58 µM | BT-549 | [1] |

IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor that is required for 50% inhibition of the activity of a biological target in a biochemical assay.

GI50 (Half-maximal growth inhibition): The concentration of a drug that is required to inhibit the growth of a cell population by 50% in a cell-based assay.

Signaling Pathway of Brk/PTK6 and Inhibition by this compound

Brk/PTK6 is a non-receptor tyrosine kinase that is primarily expressed in epithelial tissues. It plays a role in signaling pathways that control cell proliferation, differentiation, and motility. The precise downstream signaling of Brk/PTK6 is complex and can be cell-context dependent, but it is known to involve the phosphorylation of several substrate proteins. This compound, by directly inhibiting the kinase activity of Brk/PTK6, blocks these downstream signaling events.

References

- 1. Discovery of 4-anilino α-carbolines as novel Brk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 4-anilino-α-carboline derivatives induce cell death in nonadhesive breast cancer cells through inhibition of Brk activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Target Engagement Assays [emea.discoverx.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. reactionbiology.com [reactionbiology.com]

Tilfrinib's Disruption of Key Oncogenic Signaling: An In-Depth Technical Guide

For Immediate Release

Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the downstream signaling pathways affected by Tilfrinib, a potent and selective inhibitor of Breast Tumor Kinase (Brk/PTK6). This document provides a thorough examination of this compound's mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling cascades involved.

This compound has emerged as a significant molecule in cancer research due to its high selectivity for Brk/PTK6, a non-receptor tyrosine kinase implicated in the progression of various cancers, particularly breast cancer. This guide synthesizes the current understanding of how this compound's inhibition of Brk/PTK6 translates into cellular effects, offering a valuable resource for those engaged in oncology drug discovery and development.

Core Target and Anti-Proliferative Activity

This compound is a highly potent and selective inhibitor of Brk/PTK6 with an IC50 of 3.15 nM.[1] Its inhibitory activity translates to significant anti-proliferative effects across a range of breast cancer cell lines.

| Cell Line | GI50 (µM) |

| MCF7 | 0.99 |

| HS-578/T | 1.02 |

| BT-549 | 1.58 |

| Data sourced from MedchemExpress.[1] |

Downstream Signaling Pathways Modulated by this compound

The inhibition of Brk/PTK6 by this compound leads to the modulation of several critical downstream signaling pathways that are central to cancer cell proliferation, survival, and metastasis.

STAT3 Signaling

Brk/PTK6 is a known activator of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor involved in cell proliferation and survival. By inhibiting Brk/PTK6, this compound is anticipated to decrease the phosphorylation of STAT3, thereby inhibiting its transcriptional activity.

PI3K/Akt Pathway

The PI3K/Akt signaling cascade is a crucial pathway for cell survival and growth. Brk/PTK6 has been shown to contribute to the activation of this pathway. This compound's mechanism of action includes the attenuation of PI3K/Akt signaling, which can lead to decreased cell viability and induction of apoptosis.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK and p38 subfamilies, is another key regulator of cell proliferation and differentiation. Brk/PTK6 can modulate MAPK signaling, and its inhibition by this compound is expected to lead to a reduction in the phosphorylation of key MAPK components like ERK.

The interconnected nature of these pathways is visualized in the following diagram:

References

Tilfrinib: A Deep Dive into its Inhibition of Cancer Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the mechanism of action of Tilfrinib, a potent and selective inhibitor of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6). This compound has demonstrated significant anti-proliferative activity across various cancer cell lines, positioning it as a promising candidate for targeted cancer therapy. This document provides a comprehensive overview of its core mechanism, supporting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its anti-cancer effects by selectively targeting and inhibiting the enzymatic activity of Brk/PTK6, a non-receptor tyrosine kinase.[1][2] PTK6 is implicated in the pathogenesis of several cancers, including breast and prostate cancer, where it modulates various signaling pathways involved in cell growth, proliferation, and survival.[3] By binding to the kinase domain of Brk/PTK6, this compound blocks the phosphorylation of its downstream substrates, thereby disrupting the signaling cascades that drive cancer cell proliferation.

The inhibition of PTK6 by this compound has been shown to reduce the expression of key downstream effectors. For instance, in UM-UC-3 bladder cancer cells, this compound treatment leads to a decrease in the ETV4-induced expression of CXCL1 and CXCL8. Furthermore, it has been observed to reduce the expression of VEGFA and MMP9 in tumor-associated neutrophils (TANs), suggesting a potential role in modulating the tumor microenvironment.[4]

Quantitative Data on Anti-Proliferative Activity

This compound has demonstrated potent and selective inhibitory activity against Brk/PTK6 and significant anti-proliferative effects in various cancer cell lines. The following tables summarize the key quantitative data available.

| Parameter | Value | Target | Reference |

| IC50 | 3.15 nM | Brk/PTK6 | [1][2][4] |

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Line | Cancer Type | GI50 | Reference |

| MCF7 | Breast Cancer | 0.99 µM | [4] |

| HS-578/T | Breast Cancer | 1.02 µM | [4] |

| BT-549 | Breast Cancer | 1.58 µM | [4] |

Table 2: Anti-Proliferative Activity of this compound in Breast Cancer Cell Lines

Signaling Pathway Inhibition

This compound's primary mechanism involves the disruption of the Brk/PTK6 signaling pathway. The diagram below illustrates the key components of this pathway and the point of intervention by this compound.

Caption: this compound inhibits Brk/PTK6, blocking downstream signaling to ETV4 and target gene expression.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Brk/PTK6.

Materials:

-

Recombinant human Brk/PTK6 enzyme

-

Suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP (Adenosine triphosphate)

-

This compound (various concentrations)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute further in assay buffer.

-

In a 384-well plate, add the Brk/PTK6 enzyme, the peptide substrate, and the various concentrations of this compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (GI50 Determination)

Objective: To determine the concentration of this compound that causes 50% growth inhibition (GI50) in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF7, HS-578/T, BT-549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (various concentrations)

-

Sulforhodamine B (SRB) assay kit (or similar cell viability reagent like MTS or resazurin)

-

96-well plates

-

Plate reader capable of absorbance or fluorescence detection

Procedure:

-

Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound and a vehicle control (DMSO).

-

Incubate the plates for 72 hours (or a suitable time for the cell line).

-

Fix the cells with trichloroacetic acid (TCA).

-

Stain the fixed cells with SRB dye.

-

Wash away the unbound dye and solubilize the bound dye with Tris base.

-

Measure the absorbance at 510 nm using a plate reader.

-

The GI50 value is calculated by plotting the percentage of cell growth against the logarithm of the this compound concentration.

References

An In-depth Technical Guide to the Discovery and Synthesis of Tamnorzatinib (ONO-7475)

A Note on Nomenclature: Initial searches for "Tilfrinib" revealed ambiguity with another compound. This guide focuses on Tamnorzatinib (ONO-7475) , a potent AXL/MER inhibitor developed by Ono Pharmaceutical Co., Ltd., for which a substantial body of public data is available. "this compound," a distinct molecule, is a selective inhibitor of Breast Tumor Kinase (Brk)/Protein Tyrosine Kinase 6 (PTK6).

Introduction and Discovery

Tamnorzatinib (formerly ONO-7475) is an orally active, small molecule dual inhibitor of the AXL and MER receptor tyrosine kinases (RTKs)[1]. These kinases are members of the TAM (Tyro3, AXL, MER) family, which play crucial roles in various cellular processes, including proliferation, survival, migration, and immune regulation. Aberrant activation of AXL and MER signaling has been implicated in the progression of various cancers and the development of therapeutic resistance[2][3].

Developed by Ono Pharmaceutical, Tamnorzatinib emerged from research efforts to identify potent and selective inhibitors of the AXL/MER signaling axis as a novel therapeutic strategy in oncology[1][4]. The compound has been investigated in preclinical models and early-phase clinical trials for its potential in treating solid tumors and acute myeloid leukemia (AML)[5][6].

Chemical Synthesis

While a detailed, step-by-step protocol for the synthesis of Tamnorzatinib is not extensively detailed in publicly available literature, the chemical structure is known: N-(5-((6,7-dimethoxyquinolin-4-yl)oxy)pyridin-2-yl)-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide. The synthesis would likely involve a multi-step process culminating in the formation of the final amide bond. A general workflow for the synthesis of similar complex molecules is depicted below.

Mechanism of Action and Signaling Pathways

Tamnorzatinib exerts its anti-cancer effects by potently and selectively inhibiting the AXL and MER receptor tyrosine kinases[7][8].

The AXL/MER Signaling Axis

AXL and MER are activated by their ligands, Growth Arrest-Specific 6 (Gas6) and Protein S[8]. Upon ligand binding, the receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events that promote cancer cell survival, proliferation, migration, and invasion. Key downstream pathways activated by AXL and MER include:

-

PI3K/AKT/mTOR Pathway: Promotes cell survival and proliferation.

-

RAS/RAF/MEK/ERK Pathway: Drives cell proliferation and differentiation.

-

JAK/STAT Pathway: Involved in cell growth, survival, and immune response.

-

NF-κB Pathway: Regulates inflammation, immunity, and cell survival.

The activation of these pathways contributes to an aggressive tumor phenotype and resistance to conventional therapies[3][9].

References

- 1. selleck.co.jp [selleck.co.jp]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Study of ONO-7475 in Patients With Acute Leukemias [clin.larvol.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Clinical Trial: NCT03176277 - My Cancer Genome [mycancergenome.org]

The Impact of Tilfrinib on Brk Kinase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory effect of Tilfrinib on Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6). This compound has emerged as a potent and highly selective inhibitor of Brk, a non-receptor tyrosine kinase implicated in the progression of various cancers, most notably breast cancer. This document outlines the quantitative inhibitory data, detailed experimental methodologies for assessing Brk kinase activity in the presence of this compound, and visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Analysis of this compound's Inhibitory Potency

This compound demonstrates significant and specific inhibition of Brk kinase activity. The half-maximal inhibitory concentration (IC50) has been determined to be in the low nanomolar range, indicating a high-affinity interaction between the compound and the kinase.

| Compound | Target Kinase | IC50 (nM) | Selectivity | Reference |

| This compound | Brk (PTK6) | 3.15 | >1000-fold vs. other kinases | [1][2][3][4][5] |

Table 1: Inhibitory Activity of this compound against Brk Kinase. The data clearly indicates that this compound is a potent inhibitor of Brk. Its high selectivity suggests a favorable therapeutic window with potentially reduced off-target effects.

Brk Kinase Signaling Pathway

Brk is a non-receptor tyrosine kinase that plays a crucial role in intracellular signaling cascades downstream of growth factor receptors, such as the ErbB family.[6] Its activation leads to the phosphorylation of a variety of downstream substrates, influencing cellular processes like proliferation, survival, and migration.[6][7] Key substrates include Signal Transducers and Activators of Transcription (STATs), such as STAT3 and STAT5, the RNA-binding protein Sam68, and the focal adhesion-associated protein paxillin.[6] The signaling cascade initiated by Brk is a significant contributor to the malignant phenotype of certain cancer cells.[8][9]

Caption: Brk Kinase Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

The determination of this compound's inhibitory effect on Brk kinase activity can be achieved through various in vitro and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Brk Kinase Activity Assay (IC50 Determination)

This protocol is based on a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human Brk enzyme

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

This compound (or other test compounds)

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

96-well white plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.

-

Reaction Setup: In a 96-well plate, add the kinase assay buffer, the Brk enzyme, and the kinase substrate.

-

Inhibitor Addition: Add the diluted this compound or DMSO (for the control) to the appropriate wells.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP to all wells.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for an in vitro Brk kinase activity assay.

Cell-Based Assay for Brk Activity

This protocol describes the assessment of this compound's effect on Brk activity within a cellular context by measuring the phosphorylation of a downstream substrate via Western Blot.

Materials:

-

Breast cancer cell line overexpressing Brk (e.g., T-47D, BT-20)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-Brk)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture the cells to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 2-24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer on ice.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against the total protein (e.g., anti-total-STAT3) and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Caption: Workflow for a cell-based assay to measure Brk kinase inhibition.

Conclusion

This compound is a potent and selective inhibitor of Brk kinase, a key player in cancer cell signaling. The methodologies outlined in this guide provide a robust framework for the continued investigation of this compound and other potential Brk inhibitors. The detailed protocols for both in vitro and cell-based assays, coupled with an understanding of the Brk signaling pathway, will be invaluable to researchers in the fields of oncology and drug discovery. The high selectivity of this compound for Brk over other kinases underscores its potential as a targeted therapeutic agent.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. BRK [1 - 451] | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]

- 3. promega.com [promega.com]

- 4. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]

- 5. "Development of a cell-based assay for Bcr-Abl kinase activity and appl" by Steven Bradley Ouellette [docs.lib.purdue.edu]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. BRK Kinase Enzyme System Application Note [promega.jp]

- 8. Discovery of 4-anilino α-carbolines as novel Brk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel 4-anilino-α-carboline derivatives induce cell death in nonadhesive breast cancer cells through inhibition of Brk activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Tilfrinib in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tilfrinib (also known as Compound 4f) is a potent and selective small molecule inhibitor of Breast Tumor Kinase (Brk), also identified as Protein Tyrosine Kinase 6 (PTK6). This technical guide provides an in-depth overview of the current preclinical data on this compound, detailing its mechanism of action, anti-proliferative and chemosensitizing effects, and the underlying signaling pathways. While clinical trial data for this compound is not yet publicly available, the existing preclinical evidence strongly supports its continued investigation as a potential therapeutic agent in oncology, particularly in combination with standard-of-care chemotherapies. This document summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated molecular pathways to facilitate further research and development.

Introduction

Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (Brk), is a non-receptor tyrosine kinase that is overexpressed in a high percentage of breast cancers and is associated with poorer patient outcomes.[1] PTK6 is implicated in various cellular processes that contribute to cancer progression, including proliferation, survival, migration, and resistance to therapy.[2][3] Its role in mediating advanced cancer phenotypes makes it an attractive target for therapeutic intervention.[4][5]

This compound has emerged as a potent and highly selective inhibitor of PTK6.[2] This guide will explore the therapeutic potential of this compound by examining its preclinical efficacy, detailing the experimental methodologies used for its evaluation, and visualizing its impact on key oncogenic signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Potency and Anti-Proliferative Activity of this compound

| Parameter | Value | Cell Line(s) | Reference |

| IC50 (Brk/PTK6) | 3.15 nM | - | [2] |

| GI50 | 0.99 µM | MCF7 (Breast Cancer) | [6] |

| 1.02 µM | HS-578/T (Breast Cancer) | [6] | |

| 1.58 µM | BT-549 (Breast Cancer) | [6] |

Table 2: Chemosensitization Effect of this compound in Triple-Negative Breast Cancer (TNBC) Cells

| Chemotherapeutic Agent | Cell Line | Effect of this compound Combination | Reference |

| Doxorubicin | MDA-MB-231, MDA-MB-436 | Increased sensitivity | [1] |

| Paclitaxel | MDA-MB-231, MDA-MB-436 | Increased sensitivity | [1] |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects primarily through the inhibition of PTK6 kinase activity. PTK6 is a key signaling node that integrates signals from various growth factor receptors and cellular stress pathways to promote cancer cell proliferation, survival, and metastasis.

The Brk/PTK6 Signaling Pathway

PTK6 is activated downstream of multiple growth factor receptors and plays a crucial role in activating several oncogenic signaling cascades.[6] Key downstream effectors include STAT3, STAT5B, RhoA, and the Aryl Hydrocarbon Receptor (AhR).[5][7]

Modulation of ETV4-Mediated Signaling

Preclinical data indicates that this compound can inhibit the PTK6-mediated expression of genes induced by the transcription factor ETV4. ETV4 is known to promote tumor-associated neutrophil recruitment, lymphangiogenesis, and lymphatic metastasis. It has also been shown to promote cancer cell stemness by activating glycolysis and CXCR4-mediated Sonic Hedgehog (SHH) signaling.[6][8]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of this compound.

Brk/PTK6 Kinase Inhibition Assay (IC50 Determination)

This protocol is based on a generic kinase assay kit designed to measure Brk/PTK6 activity.[7][9]

Methodology:

-

Reagent Preparation: Prepare a 1x Kinase Assay Buffer, a solution of ATP, and a solution of a generic tyrosine kinase substrate (e.g., Poly-Glu,Tyr 4:1).[9]

-

Master Mix: Create a master mix containing the kinase buffer, ATP, and substrate.

-

Plate Setup: Add the master mix to the wells of a 96-well plate. Add serially diluted this compound to the test wells and a diluent solution to the control wells.

-

Enzyme Addition: Thaw and dilute the recombinant Brk/PTK6 enzyme in 1x Kinase Assay Buffer.

-

Initiate Reaction: Add the diluted enzyme to the wells to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for 45 minutes.

-

Signal Detection: Add a detection reagent (e.g., ADP-Glo™) to stop the kinase reaction and deplete the remaining ATP. After a further incubation, add a kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation (GI50) Assay

This protocol describes a general method for determining the 50% growth inhibition (GI50) concentration using a colorimetric assay such as the MTT assay.[10][11]

Methodology:

-

Cell Seeding: Harvest logarithmically growing cells and seed them into a 96-well plate at an optimized density. Allow the cells to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound. Include untreated and vehicle-only controls.

-

Incubation: Incubate the cells for a defined period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Remove the culture medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the untreated control. The GI50 value is determined by plotting the percentage of growth inhibition against the drug concentration.[10]

In Vivo Studies

A study utilizing a triple-negative breast cancer xenograft model demonstrated that while both kinase-inactive and wild-type Brk promoted tumor growth, the inhibition of Brk's kinase activity with this compound (Compound 4f) led to a significant sensitization of the tumor cells to standard chemotherapeutic agents like doxorubicin and paclitaxel.[1] This suggests that while this compound monotherapy may not be sufficient to halt tumor growth in vivo, its true therapeutic potential may lie in combination therapies.[1]

Clinical Development

As of the date of this document, there is no publicly available information regarding clinical trials of this compound. The compound appears to be in the preclinical stage of development.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of Brk/PTK6 with demonstrated anti-proliferative activity in breast cancer cell lines. The preclinical data strongly suggests a significant therapeutic potential for this compound, not as a standalone agent, but as a chemosensitizer in combination with standard-of-care cytotoxic agents in cancers where Brk/PTK6 is overexpressed, such as triple-negative breast cancer.

Future research should focus on:

-

In-depth in vivo studies to determine the optimal dosing and scheduling of this compound in combination with various chemotherapeutic agents.

-

Identification of predictive biomarkers for this compound sensitivity beyond Brk/PTK6 overexpression.

-

Exploration of this compound's efficacy in other cancer types where Brk/PTK6 signaling is implicated, such as colorectal cancer.[5]

-

Initiation of Phase I clinical trials to evaluate the safety, tolerability, and pharmacokinetics of this compound in cancer patients.

The continued investigation of this compound is warranted to fully elucidate its therapeutic potential and to translate these promising preclinical findings into clinical benefits for patients.

References

- 1. Breast Tumour Kinase (Brk/PTK6) Contributes to Breast Tumour Xenograft Growth and Modulates Chemotherapeutic Responses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Brk/PTK6 signaling in normal and cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. experts.umn.edu [experts.umn.edu]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Breast tumor kinase (Brk/PTK6) mediates advanced cancer phenotypes via SH2-domain dependent activation of RhoA and aryl hydrocarbon receptor (AhR) signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. ETV4 promotes breast cancer cell stemness by activating glycolysis and CXCR4-mediated sonic Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. researchgate.net [researchgate.net]

- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

An In-Depth Technical Guide to the Structural Biology of Tilfrinib Binding to PTK6

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (Brk), is a non-receptor tyrosine kinase implicated in the progression of various cancers, including breast, ovarian, and prostate cancer. Its role in oncogenic signaling pathways has made it an attractive target for therapeutic intervention. Tilfrinib (formerly known as compound 4f) has emerged as a potent and selective inhibitor of PTK6. This technical guide provides a comprehensive overview of the structural biology governing the interaction between this compound and PTK6, intended for researchers, scientists, and drug development professionals. We delve into the quantitative binding data, detailed experimental methodologies for assessing this interaction, and the structural basis for this compound's inhibitory activity. Furthermore, we visualize the key signaling pathways and experimental workflows to provide a clear and concise understanding of the PTK6-Tilfrinib system.

Introduction to PTK6 and this compound

PTK6 is a 451-amino acid protein characterized by an N-terminal SH3 domain, an SH2 domain, and a C-terminal kinase (SH1) domain.[1] It functions downstream of several receptor tyrosine kinases, including ERBB2 (HER2) and MET, and plays a crucial role in activating key oncogenic signaling pathways involving STAT3, MAPK, RhoA, and AhR.[1] The overexpression of PTK6 in a high percentage of breast cancers, for instance, correlates with a poorer prognosis, highlighting its significance as a therapeutic target.

This compound is a 4-anilino α-carboline derivative that has demonstrated potent and selective inhibition of PTK6. Its discovery has paved the way for further investigation into the therapeutic potential of targeting PTK6 in various malignancies. Understanding the precise molecular interactions that govern this compound's binding to PTK6 is paramount for the rational design of next-generation inhibitors with improved efficacy and selectivity.

Quantitative Analysis of this compound-PTK6 Binding

The interaction between this compound and PTK6 has been quantified primarily through in vitro kinase assays, which measure the inhibitor's ability to block the catalytic activity of the enzyme. The most commonly reported metric is the half-maximal inhibitory concentration (IC50).

| Inhibitor | Target Kinase | IC50 (nM) | Assay Type | Reference |

| This compound (compound 4f) | PTK6 (Brk) | 3.15 | In vitro kinase assay | Mahmoud et al., 2014 |

Table 1: In vitro inhibitory activity of this compound against PTK6.

In addition to its high potency, this compound has been shown to exhibit over 1000-fold selectivity for PTK6 over a panel of other kinases, underscoring its potential as a targeted therapeutic agent.[2]

Structural Basis of Inhibitor Binding to PTK6

While a co-crystal structure of this compound specifically bound to PTK6 is not publicly available, the crystal structures of PTK6 in its apo form and in complex with other small molecule inhibitors provide invaluable insights into the architecture of the ATP-binding pocket and the likely binding mode of this compound.

The kinase domain of PTK6 adopts a canonical two-lobed structure. The ATP-binding site is located in the cleft between the N- and C-lobes. Key residues in the hinge region, the DFG motif, and the activation loop play critical roles in inhibitor binding and the regulation of kinase activity.

Analysis of PTK6 co-crystal structures with Type I and Type II inhibitors reveals the conformational flexibility of the kinase domain.[3][4] Type I inhibitors bind to the active "DFG-in" conformation, while Type II inhibitors stabilize the inactive "DFG-out" conformation. Given the 4-anilino-α-carboline scaffold of this compound, it is likely to bind in the ATP pocket, forming hydrogen bonds with the hinge region backbone and making key interactions with residues such as the gatekeeper methionine. The anilino moiety is expected to occupy the hydrophobic pocket adjacent to the hinge.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound-PTK6 binding.

Recombinant PTK6 Expression and Purification

A generic protocol for the expression and purification of the PTK6 kinase domain for structural and biochemical studies is outlined below. This protocol is based on established methods for recombinant protein production in E. coli.

Workflow for Recombinant PTK6 Production

Caption: Workflow for recombinant PTK6 expression and purification.

-

Cloning: The human PTK6 kinase domain (amino acids ~191-445) is amplified by PCR and cloned into a suitable bacterial expression vector, often containing an N-terminal His6-tag for affinity purification.

-

Expression: The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density.

-

Purification:

-

Cells are harvested by centrifugation and resuspended in a lysis buffer.

-

Cell lysis is performed by sonication or high-pressure homogenization.

-

The lysate is clarified by centrifugation to remove cell debris.

-

The supernatant is loaded onto an immobilized metal affinity chromatography (IMAC) column (e.g., Ni-NTA).

-

The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

-

The His-tagged PTK6 is eluted with a buffer containing a high concentration of imidazole.

-

(Optional) The affinity tag is cleaved using a specific protease (e.g., TEV protease).

-

A final polishing step is performed using size-exclusion chromatography to obtain a highly pure and homogenous protein sample.

-

In Vitro Kinase Assay for IC50 Determination

The following protocol describes a general method for determining the IC50 of an inhibitor against PTK6, based on common kinase assay principles.

Workflow for In Vitro Kinase Assay

Caption: General workflow for an in vitro PTK6 kinase assay.

-

Reagents: Recombinant PTK6, a suitable substrate (e.g., a synthetic peptide or Poly(Glu, Tyr) 4:1), ATP, and serial dilutions of this compound are prepared in an appropriate kinase assay buffer.

-

Reaction Setup: The kinase, substrate, and inhibitor are pre-incubated in a 96- or 384-well plate.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Reaction Termination: The reaction is stopped, typically by the addition of a solution containing EDTA to chelate Mg2+, which is required for kinase activity.

-

Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as ELISA using a phosphotyrosine-specific antibody or luminescence-based assays that measure the amount of ATP consumed.

-

Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Protein Crystallization and Structure Determination

The following is a generalized protocol for the crystallization of the PTK6 kinase domain, based on the successful crystallization of PTK6 with other inhibitors.[3]

Workflow for PTK6 Crystallization

Caption: Workflow for PTK6 crystallization and structure determination.

-

Protein Preparation: Highly pure and concentrated PTK6 kinase domain is prepared as described in section 4.1.

-

Complex Formation: The protein is incubated with a molar excess of this compound.

-

Crystallization Screening: The PTK6-Tilfrinib complex is screened against a wide range of crystallization conditions using vapor diffusion (sitting or hanging drop) or microbatch methods. A reported successful crystallization condition for a PTK6-inhibitor complex is 1.25 M NaH2PO4, 0.9 M K2HPO4, 0.2 M LiSO4, pH 5.5.[3]

-

Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the precipitant, buffer pH, and other additives to obtain diffraction-quality crystals.

-

Data Collection: Crystals are harvested, cryo-protected, and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination: The crystal structure is solved using molecular replacement, and the model is refined against the diffraction data.

PTK6 Signaling Pathways

PTK6 is a key node in several signaling pathways that are frequently dysregulated in cancer. Understanding these pathways provides context for the therapeutic rationale of PTK6 inhibition.

Upstream Activation of PTK6

PTK6 is activated by upstream receptor tyrosine kinases, placing it at a critical juncture in growth factor signaling.

Caption: Upstream activation of PTK6 by receptor tyrosine kinases.

Downstream PTK6 Signaling

Activated PTK6 phosphorylates a variety of downstream substrates, leading to the activation of multiple signaling cascades that promote cell proliferation, survival, and migration.

Caption: Key downstream signaling pathways regulated by PTK6.

Conclusion

This compound is a potent and selective inhibitor of PTK6 with significant potential for the treatment of cancers driven by aberrant PTK6 activity. This technical guide has provided a comprehensive overview of the structural and biochemical basis of its interaction with PTK6. The detailed experimental protocols offer a practical resource for researchers aiming to further investigate this important therapeutic target. Future studies focused on obtaining a co-crystal structure of this compound with PTK6 will be instrumental in elucidating the precise binding mode and will undoubtedly facilitate the structure-based design of even more potent and selective next-generation inhibitors.

References

- 1. Putting the BRK on breast cancer: From molecular target to therapeutics [thno.org]

- 2. This compound | Src Kinases | Tocris Bioscience [tocris.com]

- 3. Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Tilfrinib in Breast Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilfrinib is a potent and selective inhibitor of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6). With a half-maximal inhibitory concentration (IC50) of 3.15 nM for Brk, this compound presents a promising candidate for targeted therapy in breast cancer, where Brk is frequently overexpressed.[1][2][3] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in breast cancer cell lines.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines

| Cell Line | Cancer Subtype | Assay Type | Endpoint | This compound Concentration | Result | Reference |

| MCF7 | Luminal A | Sulforhodamine B (SRB) | GI50 | Not Specified | 0.99 µM | [2] |

| HS-578/T | Triple-Negative | Sulforhodamine B (SRB) | GI50 | Not Specified | 1.02 µM | [2] |

| BT-549 | Triple-Negative | Sulforhodamine B (SRB) | GI50 | Not Specified | 1.58 µM | [2] |

Signaling Pathway

This compound exerts its effects by inhibiting the kinase activity of Brk/PTK6, a non-receptor tyrosine kinase. Brk/PTK6 is implicated in several signaling pathways that drive cancer cell proliferation, survival, and migration. Upon activation by upstream signals, such as growth factor receptors (e.g., EGFR, HER2), Brk/PTK6 phosphorylates a variety of downstream substrates. This leads to the activation of key oncogenic pathways including the Ras/Raf/MAPK cascade, the PI3K/Akt signaling axis, and the STAT3 pathway, all of which are crucial for breast cancer progression.

References

Application Notes and Protocols for Tilfrinib in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Tilfrinib, a potent and selective inhibitor of Breast Tumor Kinase (Brk)/Protein Tyrosine Kinase 6 (PTK6), in various cell-based assays. The provided methodologies are designed to guide researchers in assessing the anti-proliferative, pro-apoptotic, and anti-migratory effects of this compound, as well as its direct impact on PTK6 kinase activity and cell cycle progression.

Mechanism of Action and Signaling Pathway

This compound is a small molecule inhibitor that selectively targets the kinase activity of PTK6 with high potency (IC50 = 3.15 nM).[1][2][3] PTK6 is a non-receptor tyrosine kinase implicated in various cellular processes, including proliferation, survival, and migration. Its overexpression and hyperactivity are associated with several cancers. This compound's inhibitory action on PTK6 can modulate downstream signaling pathways, leading to anti-tumor effects.

Caption: this compound inhibits PTK6, blocking downstream signaling and promoting apoptosis.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound across various cancer cell lines.

Table 1: Anti-proliferative Activity of this compound (GI50 values)

| Cell Line | Cancer Type | GI50 (µM) | Assay Method |

| MCF7 | Breast Cancer | 0.99 | Sulforhodamine B (SRB) |

| HS-578/T | Breast Cancer | 1.02 | Not Specified |

| BT-549 | Breast Cancer | 1.58 | Not Specified |

| PC9 | Lung Adenocarcinoma | ~5 (IC50) | CCK-8 |

| NCI-H1975 | Lung Adenocarcinoma | ~10 (IC50) | CCK-8 |

Table 2: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nM) |

| Brk/PTK6 | 3.15 |

Experimental Protocols

Cell Proliferation and Viability Assays

Two common methods for assessing the effect of this compound on cell proliferation and viability are the Cell Counting Kit-8 (CCK-8) assay and the Sulforhodamine B (SRB) assay.

This colorimetric assay measures cell viability based on the bioreduction of WST-8 by cellular dehydrogenases.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

This compound Treatment: Prepare a serial dilution of this compound in culture medium. The final concentrations should typically range from 0.1 to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of this compound concentration to determine the IC50 value.

Caption: Workflow for the CCK-8 cell viability assay.

This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

This compound Treatment: Treat cells with a range of this compound concentrations for 48-72 hours.

-

Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly rinse the plate four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 510 nm.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound (e.g., 5, 10, 20 µM) for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

PTK6 Kinase Activity and Downstream Signaling (Western Blot)

Western blotting can be used to assess the phosphorylation status of PTK6 (autophosphorylation) and its downstream targets.

Protocol:

-

Cell Lysis: Treat cells with this compound for a specified time (e.g., 1, 6, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-PTK6, total PTK6, and relevant downstream targets overnight at 4°C. Use β-actin or GAPDH as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro PTK6 Kinase Assay

This assay directly measures the inhibitory effect of this compound on PTK6 kinase activity.

Protocol (General):

-

Reaction Setup: In a microplate, combine recombinant human PTK6 enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1), and a kinase buffer containing ATP and MgCl₂.

-

This compound Addition: Add varying concentrations of this compound to the wells. Include a no-inhibitor control.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and measure the amount of substrate phosphorylation. This can be done using various methods, such as an ELISA-based format with a phospho-specific antibody or a radiometric assay measuring the incorporation of ³²P-ATP.

-

Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining can be used to determine the effect of this compound on cell cycle distribution.

Protocol:

-

Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Concluding Remarks

The protocols outlined in these application notes provide a comprehensive framework for investigating the cellular effects of this compound. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions. The potent and selective nature of this compound makes it a valuable tool for studying the role of PTK6 in cancer biology and for the development of novel therapeutic strategies.

References

Application Notes and Protocols: Determining the Optimal Concentration of Tilfrinib for the MCF7 Cell Line

For Research Use Only.

Introduction

Tilfrinib is a potent and selective inhibitor of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6).[1][2][3][4][5] PTK6 is a non-receptor tyrosine kinase that is overexpressed in a high percentage of invasive breast cancers and is associated with poorer patient outcomes.[6][7] Its overexpression has been linked to increased cell proliferation, migration, and survival, making it a compelling target for therapeutic intervention in breast cancer.[4][6] The MCF7 cell line is a widely used in vitro model for luminal A breast cancer, expressing estrogen receptors and retaining many characteristics of differentiated mammary epithelium. This document provides detailed protocols to determine the optimal concentration of this compound for inhibiting proliferation and inducing cytotoxic effects in the MCF7 cell line.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's activity against its target and the MCF7 cell line. This data is crucial for designing experiments to determine the optimal working concentration.

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | Brk/PTK6 | 3.15 nM | [1][2][3][4][5] |

| GI50 | MCF7 Cells | 0.99 µM | [3] |

Note: The IC50 (half-maximal inhibitory concentration) reflects the potency of this compound against its direct molecular target, Brk/PTK6. The GI50 (half-maximal growth inhibition) indicates the concentration required to inhibit the proliferation of MCF7 cells by 50% and serves as a critical reference point for determining the optimal experimental concentration range.

Signaling Pathway and Mechanism of Action

This compound exerts its effects by inhibiting the kinase activity of Brk/PTK6. Brk/PTK6 is implicated in the activation of several downstream signaling pathways that promote cancer cell proliferation, survival, and migration. In breast cancer cells, Brk/PTK6 has been shown to modulate the PI3K/Akt and MAPK signaling pathways.[6] Inhibition of Brk/PTK6 by this compound is expected to downregulate these pro-survival pathways, leading to decreased cell viability.

Figure 1: Proposed signaling pathway of this compound in MCF7 cells.

Experimental Workflow

The following diagram outlines the general workflow for determining the optimal concentration of this compound in MCF7 cells.

References

- 1. Breast tumor kinase (Brk/PTK6) mediates advanced cancer phenotypes via SH2-domain dependent activation of RhoA and aryl hydrocarbon receptor (AhR) signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Brk/PTK6 signaling in normal and cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. mdpi.com [mdpi.com]

- 7. Breast Tumour Kinase (Brk/PTK6) Contributes to Breast Tumour Xenograft Growth and Modulates Chemotherapeutic Responses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Tilfrinib Treatment Protocol for In Vivo Mouse Models: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilfrinib, also known as compound 4f, is a potent and selective inhibitor of Breast Tumor Kinase (Brk), also designated as Protein Tyrosine Kinase 6 (PTK6).[1][2][3][4][5][6][7][8][9][10][11][12] PTK6 is a non-receptor tyrosine kinase that is overexpressed in a high percentage of breast cancers and is associated with poorer patient outcomes.[3][4] Its involvement in critical cancer-promoting signaling pathways makes it a compelling target for therapeutic intervention. This document provides detailed application notes and protocols for the in vivo use of this compound in mouse models, based on available preclinical data.

Mechanism of Action and Signaling Pathway

This compound selectively inhibits the kinase activity of PTK6/Brk.[1][2][3][4][5][6][7][8][9][10][11][12] PTK6 is a key downstream effector of several receptor tyrosine kinases (RTKs), including EGFR, HER2, and MET. Upon activation by these upstream signals, PTK6 phosphorylates a range of downstream substrates, thereby activating multiple oncogenic signaling cascades. Key pathways modulated by PTK6 include the STAT3, AKT, and MAPK (ERK) pathways, which are crucial for cell proliferation, survival, migration, and invasion. By inhibiting PTK6, this compound effectively downregulates these pathways, leading to anti-proliferative and pro-apoptotic effects in cancer cells.

PTK6/Brk Signaling Pathway

Caption: PTK6/Brk signaling cascade and the inhibitory action of this compound.

In Vivo Treatment Protocol for Mouse Models

While specific in vivo monotherapy data for this compound is limited in publicly available literature, a general protocol can be established based on its known properties and standard practices for similar tyrosine kinase inhibitors. The following protocol is a recommended starting point for efficacy studies in xenograft mouse models.

Experimental Workflow for In Vivo Efficacy Study

Caption: General experimental workflow for an in vivo efficacy study.

Materials and Reagents

-

This compound (Compound 4f)

-

Vehicle components:

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

-

Cancer cell lines (e.g., MDA-MB-231, MCF7 for breast cancer; UM-UC-3 for bladder cancer)

-

Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

-

Standard cell culture and animal handling equipment

Protocol for this compound Formulation and Administration

1. This compound Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20.8 mg/mL).

-

Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

2. Working Solution Preparation (prepare fresh daily):

-

A recommended vehicle for in vivo administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]

-

To prepare 1 mL of the working solution, add the components sequentially:

-

Start with the required volume of this compound stock solution.

-

Add 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix.

-

Add 450 µL of saline and mix until a clear solution is formed.

-

-

The final concentration of the working solution should be calculated based on the desired dosage and the average weight of the mice.

3. Animal Model and Tumor Implantation:

-

For a breast cancer model, implant human breast cancer cells (e.g., 1 x 10^6 to 5 x 10^6 MDA-MB-231 or MCF7 cells) subcutaneously or into the mammary fat pad of female immunocompromised mice.

-

For a bladder cancer model, orthotopic implantation of human bladder cancer cells (e.g., UM-UC-3) into the bladder wall is recommended to mimic the tumor microenvironment.

-

Monitor tumor growth regularly using calipers.

4. Treatment Schedule:

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control (vehicle only) and treatment groups.

-

Based on protocols for other tyrosine kinase inhibitors, a starting dosage for this compound could be in the range of 25-50 mg/kg, administered daily via oral gavage.

-

The treatment should continue for a predefined period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint size.

-

Monitor tumor volume and body weight 2-3 times per week.

Data Presentation

The following tables summarize the in vitro anti-proliferative activity of this compound. In vivo efficacy data is not yet available in the public domain.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | GI₅₀ (µM) |

| MCF7 | Breast Cancer | 0.99[3] |

| HS-578/T | Breast Cancer | 1.02[3] |

| BT-549 | Breast Cancer | 1.58[3] |

Table 2: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC₅₀ (nM) |

| Brk/PTK6 | 3.15[3] |

Key Experimental Protocols

1. Cell Viability Assay (MTT Assay):

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or vehicle control.

-

After a specified incubation period (e.g., 72 hours), add MTT solution to each well and incubate to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ value.

2. Western Blot Analysis for Target Modulation:

-

Treat cancer cells with this compound or vehicle for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated and total forms of PTK6 downstream targets (e.g., p-STAT3, STAT3, p-AKT, AKT).

-

Use an appropriate secondary antibody and a chemiluminescent substrate for detection.

-

This analysis will confirm the on-target effect of this compound by assessing the inhibition of downstream signaling.

3. Tumor Growth Inhibition (TGI) Study in Xenograft Models:

-

Follow the in vivo treatment protocol outlined above.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

At the end of the study, calculate the Tumor Growth Inhibition (TGI) using the following formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Conclusion

This compound is a promising targeted therapy for cancers that overexpress PTK6/Brk. The protocols and application notes provided here offer a framework for conducting preclinical in vivo studies to evaluate its efficacy. Further studies are warranted to establish optimal dosing and treatment schedules and to explore its potential in combination with other anti-cancer agents.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleck.co.jp [selleck.co.jp]

- 3. Breast Tumour Kinase (Brk/PTK6) Contributes to Breast Tumour Xenograft Growth and Modulates Chemotherapeutic Responses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 4-anilino α-carbolines as novel Brk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bura.brunel.ac.uk [bura.brunel.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Novel 4-anilino-α-carboline derivatives induce cell death in nonadhesive breast cancer cells through inhibition of Brk activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Browse all Products Alphabetically | Selleckchem.com [selleck.cn]

- 11. researchgate.net [researchgate.net]

- 12. scienceopen.com [scienceopen.com]

Application Notes and Protocols for Tilfrinib Administration in Xenograft Models of Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tilfrinib is a potent and selective inhibitor of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6), a non-receptor tyrosine kinase implicated in the progression of breast cancer.[1][2][3] Overexpressed in a significant percentage of breast tumors, Brk/PTK6 is a compelling target for therapeutic intervention.[4][5] These application notes provide a comprehensive overview of the conceptual framework and generalized protocols for evaluating the efficacy of this compound in preclinical xenograft models of breast cancer. While specific in vivo data for this compound in breast cancer xenograft models is not available in the public domain, this document outlines the established methodologies for such studies based on the known mechanism of Brk/PTK6 and standard practices in preclinical oncology research.

Introduction

Breast Tumor Kinase (Brk/PTK6) is a key signaling node in breast cancer, downstream of major receptor tyrosine kinases such as EGFR and HER2.[6][7] Its activation contributes to increased cell proliferation, migration, and survival.[4][8][9] this compound has been identified as a highly selective inhibitor of Brk/PTK6 with an IC50 of 3.15 nM, demonstrating anti-proliferative effects in various breast cancer cell lines in vitro.[2] Preclinical evaluation in xenograft models is a critical step in the development of targeted therapies like this compound to assess in vivo efficacy, establish pharmacokinetic and pharmacodynamic relationships, and identify potential biomarkers of response.

Brk/PTK6 Signaling Pathway

The signaling cascade initiated by Brk/PTK6 is complex and involves the activation of several downstream pathways crucial for cancer progression. Understanding this pathway is essential for interpreting the effects of this compound.

Experimental Protocols

The following protocols are generalized templates for conducting a breast cancer xenograft study to evaluate a Brk/PTK6 inhibitor like this compound. These should be adapted based on the specific breast cancer cell line, animal model, and formulation of the therapeutic agent.

Cell Culture

-

Cell Line Selection: Choose a human breast cancer cell line with documented high expression of Brk/PTK6 (e.g., MDA-MB-231, T47D).

-

Culture Conditions: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Viability: Routinely check cell viability using methods like Trypan Blue exclusion. Ensure viability is >95% before implantation.

Animal Model

-

Animal Strain: Use immunodeficient mice, such as NOD/SCID or athymic nude mice (nu/nu), to prevent rejection of human tumor xenografts.

-

Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.

-

Housing: House mice in sterile conditions with ad libitum access to food and water.

Xenograft Implantation

-

Cell Preparation: Harvest cultured breast cancer cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a sterile, serum-free medium or Matrigel solution at the desired concentration (e.g., 1 x 10^7 cells/mL).

-

Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse using a 27-gauge needle.

This compound Administration (Hypothetical Protocol)

Note: The following is a hypothetical protocol as no specific in vivo administration data for this compound in breast cancer xenografts is publicly available. A formulation and dose-finding study would be a prerequisite for a definitive protocol.

-

Formulation: Based on its solubility, this compound could potentially be formulated in a vehicle such as DMSO and further diluted in a solution like saline or polyethylene glycol (e.g., 10% DMSO, 40% PEG300, 50% saline).

-

Dosing:

-

Dose Levels: A dose-escalation study is recommended to determine the maximum tolerated dose (MTD). Hypothetical dose levels could range from 10 mg/kg to 100 mg/kg.

-

Administration Route: Oral gavage (p.o.) or intraperitoneal (i.p.) injection are common routes for small molecule inhibitors.

-

Frequency: Daily administration is a typical starting point for kinase inhibitors.

-

-

Treatment Initiation: Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).

-